molecular formula C12H13N3O B2378736 N4-(4-Methoxyphenyl)pyridine-3,4-diamine CAS No. 88614-03-3

N4-(4-Methoxyphenyl)pyridine-3,4-diamine

Cat. No.: B2378736
CAS No.: 88614-03-3
M. Wt: 215.256
InChI Key: YPSPZODVPIEJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Methoxyphenyl)pyridine-3,4-diamine (CAS 88614-03-3) is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . This chemical serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, which incorporates a 3,4-diaminopyridine moiety, is of significant interest in pharmaceutical R&D. The 3,4-diaminopyridine scaffold is biologically active, known to function as a potassium channel blocker . This mechanism of action is exploited in research concerning neuromuscular transmission, with related compounds like Amifampridine being used in the treatment of rare muscle diseases . As such, this diamine compound provides researchers with a versatile precursor for the development of novel molecules and the exploration of structure-activity relationships. It is typically supplied with an estimated purity of >95% . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-10-4-2-9(3-5-10)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPZODVPIEJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Methoxyphenyl)pyridine-3,4-diamine typically involves the reaction of 4-methoxyaniline with 3,4-dichloropyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N4-(4-Methoxyphenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N4-(4-Methoxyphenyl)pyridine-3,4-diamine exhibits significant potential as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine have been noted for their ability to circumvent drug resistance mechanisms in cancer cells, enhancing the effectiveness of established treatments like paclitaxel .

Mechanism of Action
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest interactions with biological macromolecules, such as enzymes involved in immune responses. Further exploration is necessary to elucidate these interactions and their implications for therapeutic applications .

Synthesis and Structural Modifications

Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Core : Initial reactions focus on constructing the pyridine framework.
  • Substitution Reactions : The introduction of the 4-methoxyphenyl group occurs through nucleophilic substitution methods.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing .

Antimicrobial Effects
Research has indicated that compounds related to this compound may possess antimicrobial properties. These compounds have shown broad-spectrum activity against various bacterial strains, suggesting potential applications in treating infections . The mechanisms underlying these effects likely involve interactions with microbial enzymes and disruption of cellular integrity.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values < 40 nM for related compounds .
Study 2Antimicrobial ActivityShowed effectiveness against multiple bacterial strains, supporting further investigation into its use as an antimicrobial agent .
Study 3Synthesis TechniquesDetailed a multi-step synthesis pathway highlighting the importance of purification methods for biological testing .

Mechanism of Action

The mechanism of action of N4-(4-Methoxyphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridine-3,4-diamine scaffold is versatile, with biological activity often modulated by substituents at the N4 position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine-3,4-diamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties References
N4-(4-Methoxyphenyl)pyridine-3,4-diamine C₁₂H₁₃N₃O 213.26 4-Methoxyphenyl Research use; improved solubility*
N4-(2-Morpholin-4-yl-ethyl)-pyridine-3,4-diamine C₁₁H₁₉N₅O 237.30 2-Morpholin-4-yl-ethyl Kinase inhibitor (cancer research)
N4-(Pyridin-4-yl)pyridine-3,4-diamine C₁₀H₁₀N₄ 186.21 Pyridin-4-yl Unknown; potential π-stacking
N4-(2-Methoxyethyl)pyridine-3,4-diamine C₈H₁₃N₃O 167.21 2-Methoxyethyl Structural studies
N4-(Cyclopropylmethyl)pyridine-3,4-diamine C₉H₁₃N₃ 163.22 Cyclopropylmethyl Unknown; lipophilic substituent
4-N-(4-Methanesulfonylphenyl)pyridine-3,4-diamine - - 4-Methanesulfonylphenyl Potential sulfonamide bioactivity

*The 4-methoxy group may enhance solubility compared to non-polar analogs.

Key Observations:

Biological Activity: The morpholin-ethyl derivative (C₁₁H₁₉N₅O) is explicitly linked to kinase inhibition and anticancer research, highlighting the importance of heterocyclic substituents in drug design .

Structural Influences :

  • Electron-donating groups (e.g., methoxy in the main compound) may improve solubility and binding affinity in polar environments, whereas bulky substituents (e.g., cyclopropylmethyl) could enhance membrane permeability .
  • The sulfonyl group in 4-N-(4-methanesulfonylphenyl)pyridine-3,4-diamine may confer acidity and hydrogen-bonding capacity, common in enzyme inhibitors .

Research Gaps: Limited data exist on the cytotoxicity or pharmacokinetics of these compounds.

Biological Activity

N4-(4-Methoxyphenyl)pyridine-3,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridine derivatives with substituted anilines. The presence of the methoxy group on the phenyl ring is crucial for enhancing the compound's biological activity. Structural modifications can lead to variations in potency against different biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. For instance, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 to 2.20 μM against a panel of tumor cells, indicating potent anticancer activity .

Table 1: Cytotoxic Activity Against Human Tumor Cell Lines

CompoundCell LineGI50 (μM)
This compoundA5491.55
KB2.20
DU1452.40

These findings suggest that structural features such as the methoxy substitution may play a critical role in enhancing the compound's efficacy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structural motifs have been observed to inhibit epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA), both critical in tumor growth and resistance mechanisms .

In Vitro Studies

In vitro studies have highlighted the compound's ability to overcome drug resistance commonly seen in cancer therapies. For example, it was found that this compound displayed enhanced potency against paclitaxel-resistant cancer cell lines . This suggests potential for use in combination therapies to enhance treatment efficacy.

In Vivo Studies

In vivo evaluations using xenograft models have further confirmed the anticancer potential of this compound. In studies where it was administered at doses of 75 mg/kg, significant tumor suppression was observed without substantial toxicity . This aligns with findings from other studies indicating favorable safety profiles for compounds with similar structures.

Q & A

Q. What are the standard synthetic routes for N4-(4-Methoxyphenyl)pyridine-3,4-diamine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of structurally analogous pyridine-3,4-diamine derivatives typically involves nucleophilic substitution between pyridine-3,4-diamine and halogenated aryl/alkyl groups. For example:

  • Route 1: Reacting pyridine-3,4-diamine with 4-methoxyphenyl bromide in ethanol or methanol at 50–70°C under reflux for 12–24 hours .
  • Route 2 (Industrial): Continuous flow processes may enhance scalability by maintaining precise control over temperature (50–70°C) and solvent polarity (e.g., DMSO for improved solubility of aromatic intermediates) .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water).

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Answer:

  • 1H/13C NMR:
    • 1H NMR (DMSO-d6): Expect signals for pyridine protons (δ 6.8–8.5 ppm), methoxy group (δ ~3.8 ppm), and aromatic amines (δ ~5.5–6.5 ppm, broad) .
    • 13C NMR: Pyridine carbons (δ 120–150 ppm), methoxy carbon (δ ~55 ppm), and aryl carbons (δ 110–160 ppm) .
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ at m/z consistent with the molecular formula (e.g., C12H14N3O: m/z 216.11) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~66.0%, H: ~5.5%, N: ~19.3%) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the biological activity of this compound compared to its structural analogs?

Answer: Substituent position and electronic properties critically modulate bioactivity. For example:

CompoundSubstituent PositionKey ActivityBinding Affinity
This compoundPara-methoxy on arylModerate anti-cancerModerate
N4-(3-Methoxyphenyl) analogMeta-methoxyEnhanced anti-inflammatoryHigh
N4-(2-Morpholinoethyl) analogMorpholine side chainKinase inhibitionVariable

Mechanistic Insight:

  • Para-substituted methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., EGFR), while meta-substituted derivatives may favor hydrogen bonding with polar residues .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

  • Standardized Assays: Use the SRB (sulforhodamine B) cytotoxicity assay for consistent quantification of anti-cancer activity, ensuring fixed cell densities (1,000–10,000 cells/well) and trichloroacetic acid fixation .
  • Dose-Response Curves: Generate IC50 values under controlled conditions (pH 7.4, 37°C, 5% CO2) to compare potency across studies.
  • Orthogonal Validation: Confirm enzyme targets (e.g., mTOR or EGFR) via kinase inhibition assays or siRNA-mediated gene silencing .

Q. What are the hypothesized molecular targets and signaling pathways modulated by this compound, and how can researchers validate these interactions?

Answer:

  • Hypothesized Targets:
    • EGFR/mTOR Pathway: Downregulation of phosphorylated proteins (e.g., p-Akt, p-S6K) in cancer cell lines .
    • Anti-inflammatory Targets: COX-2 or NF-κB inhibition in macrophage models .
  • Validation Methods:
    • Surface Plasmon Resonance (SPR): Measure direct binding affinity to recombinant EGFR (KD values).
    • Western Blotting: Quantify pathway protein expression post-treatment (e.g., p-EGFR, p-IκBα) .
    • Molecular Docking: Use PyMOL or AutoDock to simulate binding poses with EGFR (PDB: 1M17) .

Q. How can researchers address solubility challenges of this compound in in vitro and in vivo studies?

Answer:

  • In Vitro: Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in culture media with 0.1% BSA to prevent precipitation .
  • In Vivo: Use cyclodextrin-based formulations or PEGylation to enhance aqueous solubility and bioavailability.
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the pyridine ring without disrupting pharmacophore integrity .

Data Contradiction Analysis Example:
If one study reports anti-cancer activity (IC50 = 10 µM) while another shows no effect:

Check assay conditions (e.g., cell line specificity: HeLa vs. MCF-7).

Verify compound purity via HPLC (>95%).

Test metabolite activity (e.g., hepatic microsome incubation) to rule out prodrug mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.